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Silanetriamine, N,N,N',N',N'',N''-hexamethyl-

Atomic Layer Deposition Silicon Oxide Thermal Stability

Silanetriamine, N,N,N',N',N'',N''-hexamethyl-, commonly known as tris(dimethylamino)silane (TDMAS) or 3DMAS, is a metalorganic aminosilane precursor. It is widely used in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for the fabrication of silicon-containing thin films, including silicon nitride (SiNx), silicon oxide (SiO2), and silicon carbonitride (SiCN).

Molecular Formula C6H19N3Si
Molecular Weight 161.32 g/mol
Cat. No. B7822885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilanetriamine, N,N,N',N',N'',N''-hexamethyl-
Molecular FormulaC6H19N3Si
Molecular Weight161.32 g/mol
Structural Identifiers
SMILESCN(C)[SiH](N(C)C)N(C)C
InChIInChI=1S/C6H19N3Si/c1-7(2)10(8(3)4)9(5)6/h10H,1-6H3
InChIKeyTWVSWDVJBJKDAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silanetriamine, N,N,N',N',N'',N''-hexamethyl- (TDMAS): A Chlorine-Free Aminosilane for High-Temperature ALD and CVD


Silanetriamine, N,N,N',N',N'',N''-hexamethyl-, commonly known as tris(dimethylamino)silane (TDMAS) or 3DMAS, is a metalorganic aminosilane precursor [1]. It is widely used in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for the fabrication of silicon-containing thin films, including silicon nitride (SiNx), silicon oxide (SiO2), and silicon carbonitride (SiCN) [2]. Unlike traditional chlorosilane precursors (e.g., SiCl4, SiH2Cl2), TDMAS is halogen-free, which eliminates corrosive HCl byproducts and chlorine contamination in the resulting films, making it an environmentally benign option for semiconductor manufacturing [3].

Why TDMAS Cannot Be Directly Substituted by Other Aminosilanes or Chlorosilanes in Critical Deposition Processes


Generic substitution of TDMAS with other aminosilanes like bis(diethylamino)silane (BDEAS) or bis(tert-butylamino)silane (BTBAS), or with chlorosilanes, is not straightforward due to significant differences in thermal stability, reactivity, and resulting film properties. For instance, TDMAS demonstrates a self-limiting ALD growth window up to 600 °C, whereas BDEAS and diisopropylaminosilane (DIPAS) are limited to 350 °C and 250 °C, respectively, making TDMAS the only viable option for high-temperature processes requiring superior film density and electrical properties [1]. Furthermore, while TDMAS exhibits a 40% lower deposition rate for SiO2 compared to BTBAS and BDEAS, this characteristic, stemming from its tris-amino structure, is critical for achieving highly conformal, self-limiting growth in high-aspect-ratio 3D structures, which is a primary requirement for advanced semiconductor nodes [2][3].

Quantitative Evidence Guide for Differentiating Silanetriamine, N,N,N',N',N'',N''-hexamethyl- (TDMAS) from Closest Analogs


Superior High-Temperature ALD Window Compared to BDEAS and DIPAS

TDMAS enables a significantly wider ALD temperature window for SiO2 deposition compared to other alkylamide precursors. Self-limiting growth was confirmed for TDMAS up to a deposition temperature of 600 °C, a capability not achievable with bis(diethylamino)silane (BDEAS) or diisopropylaminosilane (DIPAS) [1]. This high-temperature stability allows for the deposition of silicon oxide films with better electrical properties, which are directly correlated with higher deposition temperatures [1].

Atomic Layer Deposition Silicon Oxide Thermal Stability

Lower Saturation Dose vs. Chlorosilanes (SiCl4, Si2Cl6) Signifying Higher Reactivity

The reactivity of TDMAS, measured by the precursor dose required to achieve surface saturation, is significantly higher than that of chlorosilane-based precursors. TDMAS achieves saturation at a dose of 1.5 × 10^6 L, whereas chlorosilanes require doses of approximately 1 × 10^8 L or higher [1]. This lower dose requirement directly translates into shorter precursor pulse times and increased manufacturing throughput in high-temperature ALD processes [1].

Atomic Layer Deposition Precursor Reactivity Throughput

Elimination of Corrosive HCl Byproduct vs. Chlorosilanes for Enhanced Tool Preservation and Film Purity

Unlike chlorosilane precursors (e.g., SiH2Cl2, SiCl4) which generate corrosive hydrogen chloride (HCl) gas as a reaction byproduct, the decomposition of TDMAS releases volatile, non-corrosive amines [1][2]. The presence of HCl is known to corrode ALD/CVD reactor components and can lead to detrimental chlorine contamination in deposited films, a failure mode completely avoided with halogen-free TDMAS [1].

Corrosion Prevention Semiconductor Manufacturing Film Purity

Demonstrated Ultra-Conformal Coverage in High Aspect Ratio 3D Structures for SiNx PEALD

In plasma-enhanced ALD (PEALD) of silicon nitride (SiNx), TDMAS demonstrates excellent conformal coating capability. A conformal coverage of 95%–98% was measured on a 3D trench structure with an aspect ratio of 4.5 [1]. This performance is critical for advanced device architectures and is achieved with a saturated growth per cycle (GPC) of 0.034 ± 0.001 nm/cycle at a substrate temperature of 100 °C [1].

Plasma-Enhanced ALD Silicon Nitride Conformality

Optimal Application Scenarios for TDMAS Driven by Its Differentiated Properties


High-Temperature ALD of SiO2 for Non-Temperature-Sensitive Substrates

Due to its self-limiting growth up to 600 °C, significantly higher than BDEAS or DIPAS, TDMAS is the precursor of choice for depositing high-density, low-defect SiO2 films when the substrate can withstand high thermal budgets. The resulting films offer lower leakage current density (0.58 nA/cm²) and are ideal for high-quality gate insulators or interlayer dielectrics in power electronics or high-performance logic devices [1].

Chlorine-Free SiNx and SiO2 Deposition in Corrosion-Sensitive Manufacturing Lines

For facilities where minimizing corrosive gas handling is a priority, TDMAS provides a direct, halogen-free alternative to chlorosilanes. It eliminates the formation of HCl byproduct during deposition, which protects process equipment from corrosion and prevents chlorine contamination in the film, ensuring higher device reliability and lower maintenance costs [1][2].

Lining Ultra-High Aspect Ratio 3D Structures with SiNx

TDMAS's proven ability to achieve >95% conformal coverage in 3D trenches with an aspect ratio of 4.5 makes it an indispensable precursor for depositing SiNx liners and spacers in advanced 3D NAND flash memory and gate-all-around (GAA) transistor architectures. This performance directly addresses the limitations of less conformal precursors, enabling the next generation of chip scaling [3].

Faster Throughput High-Temperature ALD with Lower Precursor Consumption

In high-volume manufacturing, TDMAS's high reactivity, quantified by its low saturation dose of 1.5 × 10^6 L (compared to >1 × 10^8 L for chlorosilanes), allows for shorter precursor pulse times. This directly increases wafer throughput while simultaneously reducing precursor chemical costs, providing a compelling procurement advantage over less reactive alternatives [1].

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